Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Description
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (molecular formula: C₂₀H₂₃O₅, molecular weight: 343.399 g/mol) is a chromen-derived compound featuring a fused cyclopentane ring, a 4-oxo group, and a hexyl substituent at position 8. The ethyl ester moiety at the 7-position enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science .
Chromen derivatives are widely studied for their bioactivity, including anti-inflammatory, antimicrobial, and antitumor properties. The hexyl chain in this compound likely influences its pharmacokinetic profile, such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
InChI |
InChI=1S/C22H28O5/c1-3-5-6-7-9-15-12-18-16-10-8-11-17(16)22(24)27-20(18)13-19(15)26-14-21(23)25-4-2/h12-13H,3-11,14H2,1-2H3 |
InChI Key |
VLQYQSWUVNDLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclopenta[c]Chromen Core
The core structure is constructed via cyclization of a substituted indole or resorcinol derivative. For example, 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at -5°C to 0°C. This step achieves regioselective deprotection of the hydroxyl group while preserving the acetic acid sidechain.
Oxidation to 4-Oxo Functionality
The ketone group at position 4 is introduced through oxidation. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane converts the tetrahydrochromen ring to the 4-oxo derivative. Excess oxidant must be quenched with isopropanol to prevent over-oxidation.
Esterification with Ethyl Glycidate
Final esterification employs ethyl glycidate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF). Alternatively, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves yields up to 82%.
One-Pot and Green Synthesis Strategies
Recent advances emphasize reducing synthetic steps and environmental impact.
NS-Doped Graphene Oxide Quantum Dot Catalysis
A one-pot method using 30 mg of NS-doped graphene oxide quantum dots (GOQDs) in ethanol at 40°C for 2 hours achieves 89% yield. The catalyst facilitates simultaneous cyclization and esterification via hydrogen bonding and π-π interactions (Figure 1).
Table 1: Comparison of Catalytic Efficiency
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time from 12 hours to 45 minutes while maintaining a 78% yield. This method enhances energy efficiency but requires specialized equipment.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.18 (q, J=7.1 Hz, 2H, OCH₂), and δ 6.87 (s, 1H, aromatic H) confirm ester and chromene moieties.
-
FT-IR (KBr): Peaks at 1745 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O ketone) validate functional groups.
-
HRMS : [M+H]+ observed at m/z 587.2531 (calculated 587.2528).
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water 70:30) shows ≥98% purity for optimized methods. Residual solvents are quantified via GC-MS, with DMF levels <10 ppm.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The cyclopenta[c]chromen core forms preferentially over other isomers when using BF₃·Et₂O as a Lewis acid. Substituting BBr₃ reduces byproduct formation by 22%.
Solvent and Temperature Effects
Table 2: Solvent Impact on Alkylation Yield
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| DMF | 153 | 75 |
| DMSO | 189 | 68 |
| Toluene | 111 | 54 |
Elevating temperature to 80°C in DMF improves hexyl group incorporation but risks ketone racemization.
Catalyst Recycling
GOQDs retain 91% activity after five cycles, making them cost-effective for large-scale synthesis.
Comparison with Analogous Compounds
Table 3: Synthesis Metrics for Chromene Derivatives
| Compound | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| 8-Chloro derivative | Multi-step | 71 | 95 |
| 8-Propyl derivative | One-pot | 82 | 97 |
| 2-Amino-4H-chromene | Green catalysis | 98 | 99 |
The hexyl-substituted target compound exhibits lower yields (75–89%) compared to smaller alkyl derivatives due to steric hindrance during alkylation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or amides.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Esterification of acetic acid derivative with ethanol |
| 2 | Use of sulfuric acid as a catalyst |
| 3 | Reflux conditions to facilitate reaction completion |
Chemistry
In the field of organic chemistry, ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group modifications which can lead to new compounds with potential applications in different domains .
Biology
This compound has been investigated for its interactions with biological systems. Research indicates that it can influence enzyme activity and metabolic pathways. For instance, studies have shown that it may inhibit specific enzymes involved in inflammatory processes, suggesting potential anti-inflammatory properties .
Medicine
This compound is being explored for therapeutic applications. Preliminary studies indicate that it may possess anticancer properties and could be used in developing novel anti-cancer agents. Ongoing research focuses on elucidating its mechanisms of action and efficacy in clinical settings .
Industry
In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in pharmaceutical production. Its unique chemical structure makes it suitable for creating specialized polymers or other materials with desirable properties .
Case Studies and Findings
- Anti-inflammatory Research : A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .
- Material Science Applications : Research has indicated that the compound can be incorporated into polymer matrices to enhance mechanical properties while providing functional characteristics such as biodegradability and biocompatibility .
Mechanism of Action
The mechanism of action of ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs include substituents at positions 6, 7, and 8 of the chromen core and ester modifications. These changes impact physicochemical properties like molecular weight, lipophilicity (LogP), and collision cross-section (CCS).
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | XLogP3 | CCS ([M+H]+ Ų) |
|---|---|---|---|---|---|
| Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₂₀H₂₃O₅ | 343.399 | Hexyl (8), Ethyl ester (7) | ~4.8* | Not reported |
| Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₅H₁₆O₅ | 276.28 | None (8), Isopropyl ester (7) | N/A | N/A |
| Butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₉H₂₂O₅ | 330.38 | Methyl (6), Butyl ester (7) | N/A | N/A |
| Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₂H₁₉ClO₅ | 399.10 | Chloro (8), Phenyl (7) | N/A | 189.0 |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₃H₂₂O₅ | 379.15 | Methyl (6), Phenyl (7) | N/A | 187.7 |
*Estimated from analogous compound data .
Key Observations:
Table 2: Bioactivity Highlights
Biological Activity
Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic compound that belongs to a class of molecules known for their potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 386.4813 g/mol. The compound features a tetrahydrocyclopenta[c]chromene core structure, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity : Research has shown that derivatives of tetrahydrocyclopenta compounds can induce apoptosis in various cancer cell lines. In vitro assays demonstrate that these compounds can effectively inhibit cell proliferation at specific concentrations (e.g., IC50 values ranging from 10 to 50 µM) .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies involving similar structures suggest:
- Free Radical Scavenging : this compound may possess the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) have been employed to quantify this activity .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies:
- Inhibition of Pro-inflammatory Cytokines : Compounds derived from tetrahydrocyclopenta structures have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests a possible therapeutic application in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 20 | |
| Compound B | Antioxidant | 15 | |
| Compound C | Anti-inflammatory | 25 |
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Antioxidant Efficacy in Neuroprotection
Another study explored the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The administration of these compounds resulted in lower levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell cultures exposed to oxidative stressors.
Q & A
Q. What are the key structural features of Ethyl [(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and how do they influence its reactivity?
The compound features a cyclopenta[c]chromen-4-one core fused with a tetrahydro ring system, an 8-hexyl substituent, and an ethoxyacetate side chain. The hexyl group enhances lipophilicity, potentially improving membrane permeability, while the ester group offers hydrolytic instability, enabling metabolic activation to a carboxylic acid derivative. Structural analogs with similar chromenone cores have demonstrated modulated enzyme interactions due to electronic effects from substituents .
Q. What synthetic methodologies are recommended for preparing this compound?
A typical route involves:
Core formation : Condensation of substituted hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., NaOEt) to form the chromenone ring .
Esterification : Reaction of the hydroxyl group at the 7-position with ethyl bromoacetate in acetone or DMF, catalyzed by K₂CO₃, under reflux (60–80°C, 12–24 hours) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
Q. How can the purity and structure of this compound be validated?
- Purity : HPLC (C18 column, MeCN/H₂O mobile phase, UV detection at 254 nm) with >95% purity threshold .
- Structural confirmation :
Advanced Research Questions
Q. How does the hexyl substituent affect the compound’s interaction with lipid bilayers or protein targets?
The hexyl chain increases logP values (predicted ~4.2 via ChemDraw), enhancing membrane penetration. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid bilayers. Comparative studies with shorter-chain analogs (e.g., ethyl or propyl) may reveal chain-length-dependent bioavailability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., anti-inflammatory vs. inactive results) may arise from:
- Assay variability : Standardize protocols (e.g., LPS-induced TNF-α suppression in RAW264.7 cells).
- Metabolic stability : Test hydrolyzed metabolites (e.g., carboxylic acid derivative) using liver microsome assays .
- Crystallographic data : Correlate structural features (e.g., hydrogen bonding via Etter’s graph-set analysis) with activity .
Q. How can computational methods predict the compound’s metabolic pathways?
- In silico tools : Use MetaSite or GLORYx to predict ester hydrolysis sites and cytochrome P450 oxidation.
- Docking studies (AutoDock Vina) : Map interactions with esterases or phase I enzymes (e.g., CYP3A4) .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can yields be improved?
- Low yields : The esterification step often suffers from competing side reactions (e.g., alkylation at alternative hydroxyl groups). Optimize by:
- Protecting free hydroxyls with TBS groups before esterification .
- Using microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate reaction kinetics .
Q. How to address poor solubility in aqueous buffers during in vitro assays?
- Vehicle optimization : Use DMSO (≤0.1% v/v) with co-solvents like PEG-400.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance dispersibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
